3-(3-((叔丁氧羰基)氨基)苯基)-3-氧代丙酸乙酯

描述

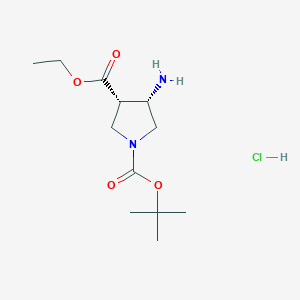

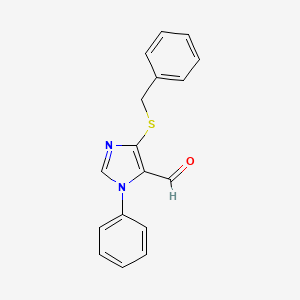

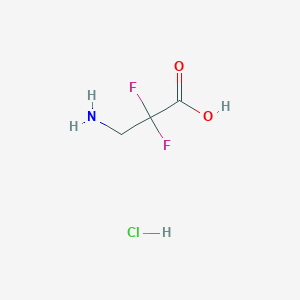

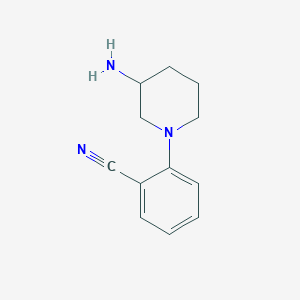

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is a chemical compound. It is related to compounds like 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid and ethyl 3- { [ (tert-butoxy)carbonyl]amino}-2- (3-methoxyphenyl)propanoate .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, a compound was synthesized with a yield of 95% using sodium borohydride in methanol at -40°C .科学研究应用

在肽化学中的合成和应用

3-(3-((叔丁氧羰基)氨基)苯基)-3-氧代丙酸乙酯及其相关化合物因其在肽合成和有机化学中的应用而受到广泛研究。例如,证明了此类化合物在合成用于依地那类似物合成的正交保护氨基酸中的效用,具体方法促进了使用 N-保护二氨基丙酸作为底物合成复杂氨基酸。此过程突出了该化合物在生成 β-羟基-γ,δ-二氨基产物中的不对称碳原子中的作用,这对于基于肽的药物开发至关重要 (Czajgucki、Sowiński 和 Andruszkiewicz,2003)。

聚合和材料科学

另一个应用在于聚合物化学,其中 3-(3-((叔丁氧羰基)氨基)苯基)-3-氧代丙酸乙酯的衍生物,例如 1-[(4-羟基苯基)氨基羰基)]-2-乙烯基环丙烷羧酸乙酯,使用酶作为催化剂进行低聚。此方法在环糊精的存在下进行,展示了该化合物在聚合过程的酶促催化中的潜力,为材料科学和工程的进步做出贡献 (Pang、Ritter 和 Tabatabai,2003)。

肽合成和偶联试剂

此外,还报道了合成和应用相关化合物,例如 2-(叔丁氧羰基氧亚胺)-2-氰基乙酸乙酯 (Boc-Oxyma) 作为一种有效的偶联试剂,用于无外消旋酯化、硫酯化、酰胺化和肽合成。此化合物展示了促进复杂肽合成的能力,同时由于其易于制备和回收,对环境的影响也较小,这为绿色化学和可持续制药制造工艺做出了重大贡献 (Thalluri、Nadimpally、Chakravarty、Paul 和 Mandal,2013)。

抗菌应用

由类似化合物衍生的末端季铵基聚(恶唑啉)的合成展示了对金黄色葡萄球菌等细菌的抗菌潜力。此研究表明该化合物在开发具有固有抗菌特性的新材料中的作用,在医疗器械、涂层和感染控制技术中具有潜在的应用 (Waschinski 和 Tiller,2005)。

作用机制

Target of Action

Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is often used to protect amino groups in organic synthesis . This suggests that the compound may interact with its targets by releasing the protected amino group under certain conditions, which can then participate in further reactions.

Biochemical Pathways

Given its potential role in peptide synthesis, it may be involved in the formation of peptide bonds, which are crucial for the structure and function of proteins .

Pharmacokinetics

The presence of the ethyl ester group may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

If it is involved in peptide synthesis as suggested, it may influence the structure and function of proteins, potentially affecting a wide range of cellular processes .

Action Environment

The action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate may be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the compound and its ability to release the protected amino group . Furthermore, the presence of other molecules could influence its interactions with its targets.

属性

IUPAC Name |

ethyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-7-6-8-12(9-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPSKLVQBGMSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695998 | |

| Record name | Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017781-47-3 | |

| Record name | Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

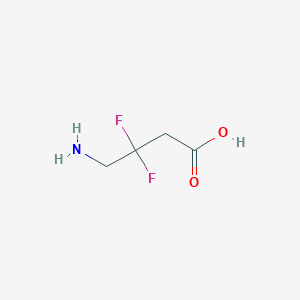

![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)